![molecular formula C8H6IN3O2 B12631509 (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid CAS No. 918485-17-3](/img/structure/B12631509.png)
(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both iodine and acetic acid functional groups in this compound makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-iodopyridine-2-carboxylic acid with hydrazine to form the pyrazole ring, followed by acylation with acetic anhydride to introduce the acetic acid moiety. The reaction conditions often require the use of a catalyst, such as palladium, and are carried out under reflux conditions to ensure complete cyclization and acylation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters, such as temperature and pressure, to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily recognized for its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases.
Kinase Inhibition
Recent studies have highlighted the efficacy of (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid derivatives in inhibiting tropomyosin receptor kinases (TRKs), which are associated with cancer cell proliferation and differentiation. For instance, Cheng et al. synthesized several pyrazolo[3,4-b]pyridine derivatives and evaluated their inhibitory activities against TRKA, demonstrating promising results that suggest potential therapeutic applications in oncology .
Synthetic Pathways
The compound can be synthesized using copper-catalyzed reactions, which facilitate the formation of highly substituted pyrazolo[3,4-b]pyridine derivatives. These synthetic strategies often involve the reaction of appropriate precursors under controlled conditions to yield the desired product with high specificity and yield .
Biological Evaluations
Biological evaluations are critical for understanding the pharmacological potential of this compound.
Anticancer Activity
Studies have shown that derivatives of this compound exhibit significant anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways that are essential for cell survival and proliferation .
Toxicity Assessments
Toxicity assessments are also conducted to evaluate the safety profile of this compound. These studies typically involve in vitro assays to determine cytotoxic effects on normal versus cancerous cell lines .
Case Study 1: TRK Inhibition
In one study, a series of pyrazolo[3,4-b]pyridine derivatives were tested for their ability to inhibit TRKA activity. The results indicated that certain modifications to the pyrazolo ring significantly enhanced inhibitory potency, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Apoptosis Induction
Another investigation focused on the compound's ability to induce apoptosis in ovarian cancer cells. The findings revealed that treatment with specific derivatives led to increased markers of apoptosis and reduced cell viability, supporting its potential as an anticancer agent .
References Table
Mechanism of Action
The mechanism of action of (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid
- (3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid
- (3-Fluoro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid
Uniqueness
(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the iodine atom can be easily substituted with other functional groups, providing a versatile platform for the synthesis of diverse derivatives .
Biological Activity
(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound has the molecular formula C8H6IN3O2 and a molecular weight of 303.05 g/mol. It is classified as a carboxylic acid derivative, specifically a pyrazolo[3,4-b]pyridine. The synthesis of this compound typically involves methods such as Suzuki-Miyaura cross-coupling reactions, which allow for high selectivity and yield in creating various derivatives of pyrazolo[3,4-b]pyridines .
2.1 Antiproliferative Effects
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells by activating caspases and reducing the expression of proliferating cell nuclear antigen (PCNA), a key player in cell cycle regulation .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
A | MV4-11 | 10 | Induction of caspase-9 activation |
B | K562 | 15 | PARP-1 cleavage and LC3 fragmentation |
C | MCF-7 | 12 | Reduction of PCNA levels |
2.2 Inhibition of Enzymatic Activity
The compound has also been studied for its inhibitory effects on phosphodiesterase type IV (PDE4), an enzyme implicated in inflammatory processes. Inhibitors of PDE4 are considered for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The structure-activity relationship (SAR) studies highlight that modifications at specific positions on the pyrazolo[3,4-b]pyridine core can enhance potency against PDE4 .
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Apoptotic Pathways : The compound has been shown to activate apoptotic pathways through the cleavage of PARP-1 and activation of caspases, leading to programmed cell death in cancer cells .
- Cell Cycle Regulation : By reducing PCNA levels, the compound disrupts normal cell cycle progression, thereby inhibiting cancer cell proliferation .
4. Case Studies
Several case studies have investigated the efficacy of pyrazolo[3,4-b]pyridine derivatives in preclinical settings:
- Case Study on MV4-11 Cells : A study demonstrated that a derivative with an iodo substitution exhibited a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong antiproliferative properties .
- PDE4 Inhibition Study : Another investigation focused on the anti-inflammatory potential of related compounds showed that they could effectively inhibit PDE4 activity in vitro, with implications for treating respiratory conditions .
5. Conclusion
This compound represents a promising scaffold in drug development due to its multifaceted biological activities. Its ability to inhibit cancer cell proliferation and modulate inflammatory responses positions it as a candidate for further research in therapeutic applications.
Properties
CAS No. |
918485-17-3 |
---|---|
Molecular Formula |
C8H6IN3O2 |
Molecular Weight |
303.06 g/mol |
IUPAC Name |
2-(3-iodopyrazolo[3,4-b]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6IN3O2/c9-7-5-2-1-3-10-8(5)11-12(7)4-6(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
GSXJQVSULLUODH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N(N=C2N=C1)CC(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.